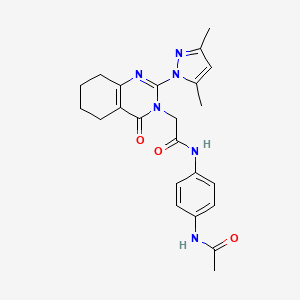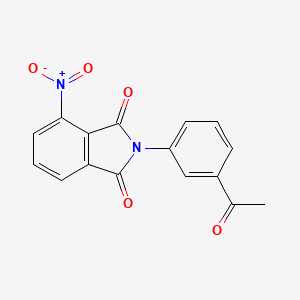
2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H10N2O5 and its molecular weight is 310.265. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study conducted by Ahamed, Ali, and Ahmed (2021) explored the solvent-free synthesis of new chalcone derivatives from 3-nitro phthalic acid, including 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1, 3-dione chalcones. These derivatives were produced through the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone, followed by grinding with different aromatic aldehydes in the presence of sodium hydroxide. The synthesized chalcones underwent evaluation for their antifungal and antibacterial activities, with some showing superior biological activity compared to standard drugs (Ahamed, L. S., Ali, R., & Ahmed, R. S., 2021).
Enhancing Tumor Necrosis Factor α Production
Research by Shibata et al. (1994) identified N-2,6-Dialkylphenylphthalimides, including 2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione and its derivatives, as potent enhancers of tumor necrosis factor (TNF)-α production by the human leukemia cell line HL-60. The study emphasized the importance of the alkyl groups' bulkiness on the phenyl ring for activity, noting that fluorinated derivatives showed activity at lower concentrations (Shibata, Y., Sasaki, K., Hashimoto, Y., & Iwasaki, S., 1994).
Molecular Structure Analysis
Tariq et al. (2010) investigated the molecular structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting its planarity and the orientation of its molecular groups. The study revealed weak C—H⋯O interactions forming a zigzag chain in the crystal and discussed the statistical disorder of the ortho-methyl group's H atoms, which may relate to steric repulsions and intermolecular interactions (Tariq, M., Noreen, T., Tahir, M., Ahmad, S., & Fayyaz-ur-Rehman, M., 2010).
Chemical Modifications and Applications
The research extends to exploring chemical modifications and potential applications of related compounds. Kellam et al. (1998) utilized 2-acetyl-4-nitroindane-1,3-dione as a primary amine protecting group, demonstrating its stability and selective removal capabilities. This compound facilitated the synthesis of various peptides and conjugates, underscoring its utility in chemical synthesis processes (Kellam, B., Bycroft, B., Chan, W., & Chhabra, S. R., 1998).
Eigenschaften
IUPAC Name |
2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLYJWTBFYUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
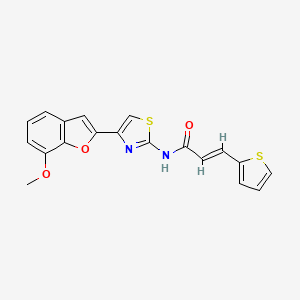
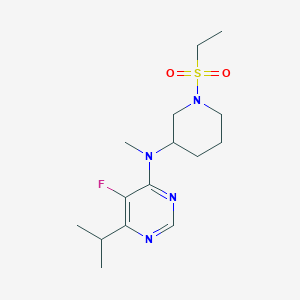
![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
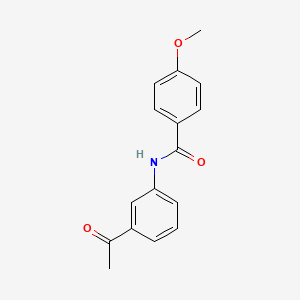
![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)
![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)
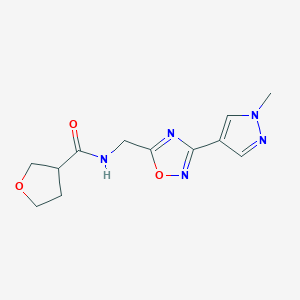
![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
